molecular formula C7H5F3N2O2 B1378974 2-Amino-4-(trifluoromethyl)nicotinic acid CAS No. 1227489-68-0

2-Amino-4-(trifluoromethyl)nicotinic acid

Cat. No. B1378974
CAS RN: 1227489-68-0
M. Wt: 206.12 g/mol
InChI Key: HLNBKIZJWCGTIO-UHFFFAOYSA-N
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Description

“2-Amino-4-(trifluoromethyl)nicotinic acid”, also referred to as ATFA, is a type of nicotinic acid with a trifluoromethyl group attached to the carbon atom 4. It has a molecular formula of C7H5F3N2O2 and a molecular weight of 206.12 . It is commonly used in the fields of pharmaceuticals, material science, agrochemicals, and many others.


Synthesis Analysis

The synthesis of 2-Amino-4-(trifluoromethyl)nicotinic acid involves several steps. One method involves the lithiation of 2-(Trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quench to give the C-3 carboxylation product . Another method involves the reaction of 2-cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate .


Molecular Structure Analysis

The InChI code for 2-Amino-4-(trifluoromethyl)nicotinic acid is 1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H2,11,12)(H,13,14) . This indicates the presence of a trifluoromethyl group attached to the carbon atom 4 of the nicotinic acid molecule.


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-4-(trifluoromethyl)nicotinic acid are complex and can vary depending on the specific conditions and reactants used. For instance, one study describes a reaction involving the lithiation of 2-(Trifluoromethyl)pyridine, followed by a CO2 quench to give a carboxylation product .


Physical And Chemical Properties Analysis

2-Amino-4-(trifluoromethyl)nicotinic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Insect Growth Regulator Insecticide

2-Amino-4-(trifluoromethyl)nicotinic acid is used as an intermediate in the synthesis of flonicamid , a novel low-toxicity pyridine amide insect growth regulator insecticide. Flonicamid was developed as a selective agent against aphids and other sucking insects, with a unique action mechanism and no cross-resistance with other amide insecticides .

HCV NS5B Polymerase Inhibitor

This compound can be utilized to prepare pyridine carboxamides, which act as palm site inhibitors of HCV NS5B polymerase . This application is significant in the field of antiviral research, particularly for treatments targeting hepatitis C virus (HCV) .

CRAC Channel Inhibitor

Another application involves synthesizing pyrazolylcarboxanilides from 2-Amino-4-(trifluoromethyl)nicotinic acid to serve as inhibitors for Ca2+ release-activated Ca2+ (CRAC) channels . CRAC channels are critical in various cellular processes, including immune responses and cell proliferation .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-(trifluoromethyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a promising drug target .

Mode of Action

2-Amino-4-(trifluoromethyl)nicotinic acid interacts with its target by inhibiting the RNase H function of the HIV-1 RT enzyme . This compound acts as an allosteric dual-site inhibitor , blocking both the polymerase function and the RNase H function of the HIV-1 RT enzyme . This dual inhibition is effective even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors .

Biochemical Pathways

The inhibition of the RNase H function by 2-Amino-4-(trifluoromethyl)nicotinic acid affects the HIV-1 replication pathway . By blocking the RNase H function, this compound prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV-1 virus .

Result of Action

The result of the action of 2-Amino-4-(trifluoromethyl)nicotinic acid is the inhibition of HIV-1 replication . By inhibiting the RNase H function of the HIV-1 RT enzyme, this compound prevents the conversion of viral RNA into DNA, effectively halting the replication of the virus .

Action Environment

The action of 2-Amino-4-(trifluoromethyl)nicotinic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . This suggests that exposure to light, oxygen, or temperatures outside this range could potentially affect the compound’s action, efficacy, and stability .

properties

IUPAC Name

2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNBKIZJWCGTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(trifluoromethyl)nicotinic acid

CAS RN

1227489-68-0
Record name 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid
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